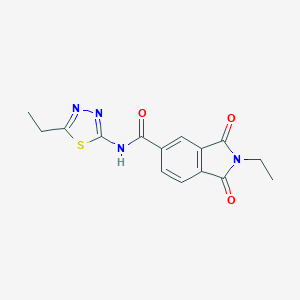![molecular formula C30H28N2O6S B303168 N,N'-(sulfonyldibenzene-3,1-diyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B303168.png)
N,N'-(sulfonyldibenzene-3,1-diyl)bis[2-(4-methoxyphenyl)acetamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(sulfonyldibenzene-3,1-diyl)bis[2-(4-methoxyphenyl)acetamide], commonly known as SDB-001, is a synthetic cannabinoid that has gained attention in recent years due to its potential for use in scientific research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been used as research tools to better understand the endocannabinoid system.
Mécanisme D'action
SDB-001 acts as a potent agonist of CB1 and CB2 receptors, which are found throughout the body and play a key role in various physiological processes. When SDB-001 binds to these receptors, it can activate downstream signaling pathways that lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
SDB-001 has been shown to have a variety of biochemical and physiological effects, including:
- Increased release of dopamine and other neurotransmitters in the brain
- Modulation of pain perception
- Alteration of immune function
- Modulation of cardiovascular function
- Modulation of gastrointestinal function
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using SDB-001 in lab experiments is its potency and selectivity for CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on these receptors in a more targeted manner. However, one limitation of using SDB-001 is its relatively short half-life, which can make it difficult to study the long-term effects of this compound.
Orientations Futures
There are several potential future directions for research on SDB-001, including:
- Further exploration of its effects on the endocannabinoid system and its role in various physiological processes
- Investigation of its potential as a therapeutic agent for conditions such as chronic pain, inflammation, and anxiety
- Development of more potent and selective synthetic cannabinoids based on the structure of SDB-001
- Examination of the potential for SDB-001 to interact with other receptors and signaling pathways in the body
In conclusion, SDB-001 is a synthetic cannabinoid that has potential as a research tool for better understanding the endocannabinoid system and its role in various physiological processes. While there are limitations to its use in lab experiments, there are also several potential future directions for research on this compound.
Méthodes De Synthèse
SDB-001 can be synthesized using a multistep process that involves the reaction of 4-methoxybenzyl chloride with 3,5-dimethylbenzenesulfonyl chloride to form the intermediate 4-methoxybenzyl 3,5-dimethylbenzenesulfonate. This intermediate can then be reacted with 2-(4-methoxyphenyl)acetic acid and triethylamine to form SDB-001.
Applications De Recherche Scientifique
SDB-001 has been used in scientific research to better understand the endocannabinoid system and its role in various physiological processes. Specifically, SDB-001 has been used to study the effects of synthetic cannabinoids on CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system.
Propriétés
Nom du produit |
N,N'-(sulfonyldibenzene-3,1-diyl)bis[2-(4-methoxyphenyl)acetamide] |
|---|---|
Formule moléculaire |
C30H28N2O6S |
Poids moléculaire |
544.6 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-N-[3-[3-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C30H28N2O6S/c1-37-25-13-9-21(10-14-25)17-29(33)31-23-5-3-7-27(19-23)39(35,36)28-8-4-6-24(20-28)32-30(34)18-22-11-15-26(38-2)16-12-22/h3-16,19-20H,17-18H2,1-2H3,(H,31,33)(H,32,34) |
Clé InChI |
XMSOPWKXSKUWEG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)CC4=CC=C(C=C4)OC |
SMILES canonique |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)CC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303087.png)
![N-[4-benzoyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303088.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)

![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide](/img/structure/B303095.png)
![N-{3-[methyl(3-{[(phenylsulfanyl)acetyl]amino}propyl)amino]propyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303097.png)
![2-(4-chlorophenyl)-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303098.png)

![2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303101.png)
![2-(phenylsulfanyl)-N-(5-{[(phenylsulfanyl)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303102.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide](/img/structure/B303103.png)

![2-(3,4-dimethylphenoxy)-N-(6-{[(3,4-dimethylphenoxy)acetyl]amino}-2-pyridinyl)acetamide](/img/structure/B303108.png)
![N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide](/img/structure/B303109.png)